molecular formula C12H19N3 B1425272 N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine CAS No. 919280-64-1

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Cat. No. B1425272
CAS RN: 919280-64-1
M. Wt: 205.3 g/mol
InChI Key: VMZLTORMMGHBTN-UHFFFAOYSA-N
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Description

“N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine” is a chemical compound with the molecular formula C12H19N3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of “N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine” is 191.28 . The InChI code for this compound is 1S/C11H17N3/c1-12-10-4-8-14(9-5-10)11-2-6-13-7-3-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3 .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Biomimetic Iron(III) Complexes

Research involving biomimetic iron(III) complexes highlights the application of tripodal tetradentate ligands, including structures related to "N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine," in modeling the active sites of catechol dioxygenases. These complexes are studied for their ability to mimic the enzymatic activity of naturally occurring enzymes, particularly in the context of intradiol-cleaving catechol dioxygenases, which are critical for the biodegradation of aromatic compounds in the environment (Sundaravel et al., 2011).

Synthesis of Lafutidine Intermediates

The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, illustrates the chemical versatility of piperidin-4-amine derivatives. This process, starting from 2-amino-4-methylpyridine, showcases the compound's application in synthesizing intermediates for pharmaceutical compounds such as lafutidine, a histamine H2 receptor antagonist used for treating peptic ulcers (Li, 2012).

Manganese(II) Complexes

The study on manganese(II) complexes with 2-aminomethylpyridine-derived ligands bearing a methoxyalkyl arm includes compounds structurally akin to "N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine." These complexes are significant for understanding the coordination chemistry of manganese and exploring potential catalytic and magnetic applications (Wu et al., 2004).

Cobalt(III) Alcoholate Complexes

Research on cobalt(III) alcoholate complexes formed by addition of a water molecule across 2-pyridyl substituted imine function demonstrates the compound's relevance in the synthesis and structural elucidation of coordination complexes. These studies contribute to the broader understanding of metal-ligand interactions and their implications for catalysis and material science (Padhi et al., 2011).

Safety and Hazards

The safety information for “N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-13-12-4-8-15(9-5-12)10-11-2-6-14-7-3-11/h2-3,6-7,12-13H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZLTORMMGHBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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